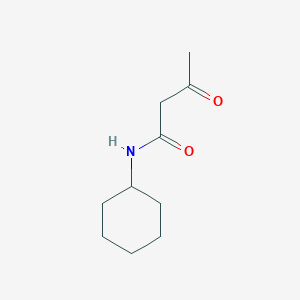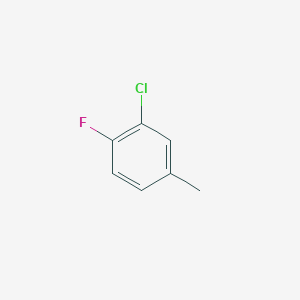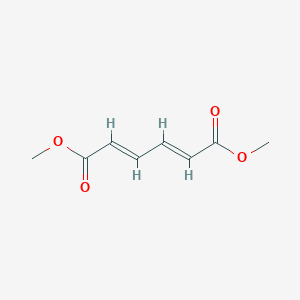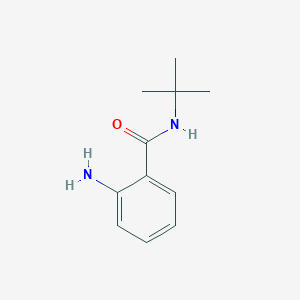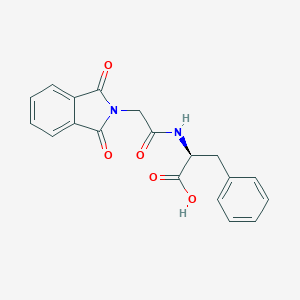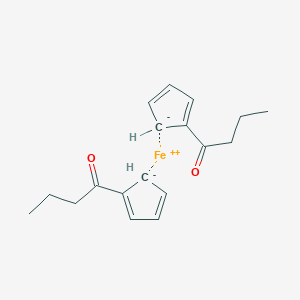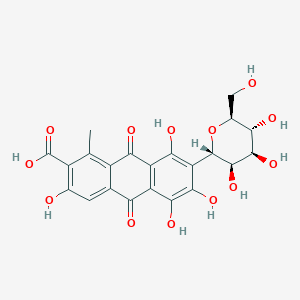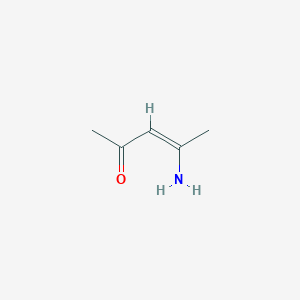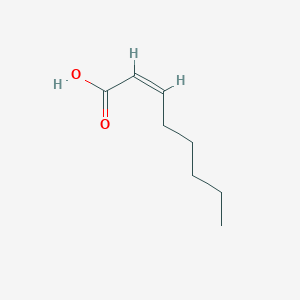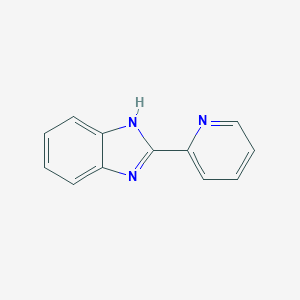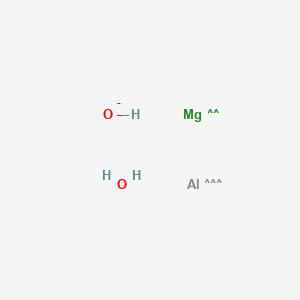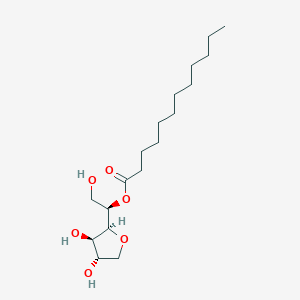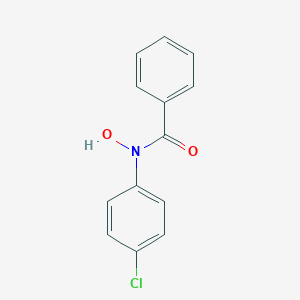
N-(4-chlorophenyl)-N-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-hydroxybenzamide is a chemical compound with the molecular formula C13H10ClNO2 It belongs to the class of hydroxamic acids, which are known for their ability to form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-chlorophenyl)-N-hydroxybenzamide can be synthesized through the reaction of p-chloroaniline with benzoyl chloride, followed by the reaction with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- p-Chloroaniline reacts with benzoyl chloride in the presence of a base such as pyridine to form N-p-chlorophenylbenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorophenyl)-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted benzohydroxamic acids.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N-hydroxybenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N-hydroxybenzamide involves its ability to chelate metal ions. This chelation inhibits the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction . The molecular targets include matrix metalloproteinases and other metalloenzymes involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenylbenzohydroxamic acid
- N-p-Tolylbenzohydroxamic acid
- N-o-Chlorophenylbenzohydroxamic acid
Uniqueness
N-(4-chlorophenyl)-N-hydroxybenzamide is unique due to the presence of the p-chloro substituent on the phenyl ring, which influences its chemical reactivity and binding affinity to metal ions. This makes it particularly effective in forming stable complexes and inhibiting specific metalloenzymes compared to its analogs .
Eigenschaften
CAS-Nummer |
1528-82-1 |
|---|---|
Molekularformel |
C13H10ClNO2 |
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-11-6-8-12(9-7-11)15(17)13(16)10-4-2-1-3-5-10/h1-9,17H |
InChI-Schlüssel |
HTIPICBYVFHTEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
1528-82-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
